5-(Trifluoromethyl)pyrimidine-2,4-diamine is a fluorinated heterocyclic compound that belongs to the pyrimidine family. Its chemical formula is , and it has a molecular weight of approximately 180.08 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that enhance biological activity.
This compound is classified under pyrimidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. It is also categorized as a trifluoromethyl-substituted compound, which significantly influences its chemical reactivity and biological properties. The compound's CAS Registry Number is 54-20-6, and it is also known by various synonyms, including 5-(trifluoromethyl)uracil and trifluorothymine .
The synthesis of 5-(trifluoromethyl)pyrimidine-2,4-diamine can be achieved through several methods, primarily involving the trifluoromethylation of uracil or other pyrimidine derivatives. One notable method includes the use of sodium trifluoromethanesulfinate as a trifluoromethylation reagent .
The molecular structure of 5-(trifluoromethyl)pyrimidine-2,4-diamine features a pyrimidine ring with a trifluoromethyl group at position 5 and amino groups at positions 2 and 4. The structural formula can be represented as follows:
5-(Trifluoromethyl)pyrimidine-2,4-diamine can participate in various chemical reactions typical of pyrimidine derivatives:
The compound's reactivity can be modulated by adjusting reaction conditions such as solvent polarity and temperature, which influence the stability of intermediates formed during these reactions.
The mechanism by which 5-(trifluoromethyl)pyrimidine-2,4-diamine exerts its biological effects often involves interactions with specific enzymes or receptors in biological systems. For instance:
Research indicates that fluorinated compounds like this one often exhibit enhanced binding affinity due to their unique electronic properties conferred by the trifluoromethyl group .
5-(Trifluoromethyl)pyrimidine-2,4-diamine has several significant applications in scientific research:
Regioselective amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1) is critical for synthesizing pharmacologically active derivatives. Without catalysts, nucleophilic addition yields a near 1:1 mixture of 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine (2a) and 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine (2b) isomers due to comparable electronic activation at C2 and C4 by the electron-withdrawing trifluoromethyl group [1] [4]. Strategic optimization employs:
Table 1: Regioselectivity in Amine Addition to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
| Condition | C2:C4 Isomer Ratio | Primary Product | Reference |
|---|---|---|---|
| Uncatalyzed (EtOH, 25°C) | 1:1 | Mixture of 2a and 2b | [1] |
| ZnCl₂ (20 mol%, THF, 60°C) | >10:1 | 2a (C2-aminated) | [1] |
| ortho-NO₂C₆H₄O- at C4 | >20:1 (C4 first) | 2b (C4-aminated) | [9] |
Conformational restriction via cyclization locks rotatable bonds, enhancing target binding and metabolic stability. In FLT3/CHK1 kinase inhibitors, linking the C4-aniline’s meta-position to the carbonyl at C2 of the pyrimidine forms tetrahydroisoquinoline or indoline scaffolds:
Table 2: Bioactivity of Conformationally Restricted 5-(Trifluoromethyl)pyrimidine-2,4-diamines
| Compound | R₂ Group | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) |
|---|---|---|---|
| 22 | Benzocyclopentanone | 23.22 ± 0.81 | 38.57 ± 1.03 |
| 29 | N-Methylsulfonyl-isoquinoline | 31.30 ± 2.84 | 28.93 ± 3.44 |
| 34 | N-Ethylsulfonyl-isoquinoline | 11.05 ± 0.30 | 71.07 ± 2.92 |
| 39 | N-Phenylsulfonyl-isoquinoline | 51.62 ± 10.52 | 166.50 ± 14.00 |
Lewis acids modulate electronic density to override inherent regioselectivity:
MCRs efficiently construct hybrid architectures incorporating 5-(trifluoromethyl)pyrimidine-2,4-diamine:
Table 3: Representative MCR-Derived Hybrid Scaffolds
| Product | Salicylaldehyde Substituent | Yield (%) | Key Applications |
|---|---|---|---|
| 2a | 5-Br | 85 | Kinase inhibition scaffolds |
| 2b | 3-OMe, 4-OH | 92 | Antibacterial agents |
| 2c | 4-NO₂ | 58 | Anticancer lead optimization |
Late-stage diversification leverages reactive amino groups:
Table 4: Post-Synthetic Modification Routes
| Reaction Type | Conditions | Applications |
|---|---|---|
| Amide coupling | DIPEA, CH₂Cl₂, 0°C → RT | Prodrug synthesis (e.g., sulfonamides) |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos, dioxane, 100°C | Introduction of alkylamino side chains |
| Reductive amination | NaBH₃CN, MeOH, 60°C | Tertiary amine library production |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2